Cas no 1806475-16-0 (Ethyl 5-fluoro-2-methoxypyridine-4-acetate)
Ethyl 5-fluoro-2-methoxypyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-fluoro-2-methoxypyridine-4-acetate
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- Inchi: 1S/C10H12FNO3/c1-3-15-10(13)5-7-4-9(14-2)12-6-8(7)11/h4,6H,3,5H2,1-2H3
- InChI Key: PTYPQJPQBXGPTH-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1CC(=O)OCC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- XLogP3: 1.4
- Topological Polar Surface Area: 48.4
Ethyl 5-fluoro-2-methoxypyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005365-250mg |
Ethyl 5-fluoro-2-methoxypyridine-4-acetate |
1806475-16-0 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029005365-500mg |
Ethyl 5-fluoro-2-methoxypyridine-4-acetate |
1806475-16-0 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029005365-1g |
Ethyl 5-fluoro-2-methoxypyridine-4-acetate |
1806475-16-0 | 95% | 1g |
$2,779.20 | 2022-03-31 |
Ethyl 5-fluoro-2-methoxypyridine-4-acetate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethyl 5-fluoro-2-methoxypyridine-4-acetate
Ethyl 5-fluoro-2-methoxypyridine-4-acetate (CAS No. 1806475-16-0): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 5-fluoro-2-methoxypyridine-4-acetate (CAS No. 1806475-16-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its 5-fluoro and 2-methoxy substitutions on a pyridine ring, offers a promising scaffold for the development of novel pharmaceuticals.
The pyridine ring is a fundamental structure in organic chemistry, known for its aromaticity and the ability to form stable complexes with various metal ions. The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position imparts specific electronic and steric effects that can influence the compound's reactivity and biological activity. These modifications are particularly important in drug design, as they can enhance solubility, metabolic stability, and target binding affinity.
Recent studies have highlighted the potential of Ethyl 5-fluoro-2-methoxypyridine-4-acetate in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) investigated the compound's activity as a potent inhibitor of protein kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. The researchers found that the compound exhibited selective inhibition of specific kinases, suggesting its potential as a lead molecule for further drug development.
In another study, published in *Bioorganic & Medicinal Chemistry Letters* (2022), Ethyl 5-fluoro-2-methoxypyridine-4-acetate was evaluated for its antiviral properties. The results showed that the compound effectively inhibited the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action was attributed to its ability to interfere with viral RNA synthesis, making it a promising candidate for antiviral drug discovery.
The synthesis of Ethyl 5-fluoro-2-methoxypyridine-4-acetate has been well-documented in the literature. A common synthetic route involves the reaction of 5-fluoro-2-methoxypyridine-4-carbaldehyde with ethanol in the presence of an acid catalyst, followed by esterification to form the final product. This synthetic pathway is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.
From a pharmacokinetic perspective, Ethyl 5-fluoro-2-methoxypyridine-4-acetate exhibits favorable properties such as good oral bioavailability and low toxicity. These attributes are crucial for its potential use as an oral medication. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems.
In conclusion, Ethyl 5-fluoro-2-methoxypyridine-4-acetate (CAS No. 1806475-16-0) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel pharmaceuticals.
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